L-Histidyl-L-prolylglycylglycine
Description
L-Histidyl-L-prolylglycylglycine (His-Pro-Gly-Gly) is a tetrapeptide composed of the amino acids histidine, proline, and two glycine residues. This sequence confers unique structural and functional properties:
- Histidine: Contains an imidazole side chain, enabling pH buffering and metal-ion coordination.
- Proline: A cyclic amino acid that introduces conformational rigidity, influencing secondary structures like β-turns.
- Glycine: Provides flexibility due to its small size and lack of a side chain.
Peptides with similar sequences are often studied for their stability, bioavailability, and interactions with biological targets .
Properties
CAS No. |
263255-51-2 |
|---|---|
Molecular Formula |
C15H22N6O5 |
Molecular Weight |
366.37 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H22N6O5/c16-10(4-9-5-17-8-20-9)15(26)21-3-1-2-11(21)14(25)19-6-12(22)18-7-13(23)24/h5,8,10-11H,1-4,6-7,16H2,(H,17,20)(H,18,22)(H,19,25)(H,23,24)/t10-,11-/m0/s1 |
InChI Key |
MNQPHDJYSZIOQT-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Histidyl-L-prolylglycylglycine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The amino acids are typically protected with groups such as Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions. The synthesis proceeds through cycles of deprotection and coupling reactions, with each cycle adding one amino acid to the growing peptide chain. After the desired sequence is assembled, the peptide is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-prolylglycylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the histidine residue can produce histidine sulfoxide or histidine sulfone, while substitution reactions can yield peptides with altered amino acid sequences .
Scientific Research Applications
L-Histidyl-L-prolylglycylglycine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Mechanism of Action
The mechanism of action of L-Histidyl-L-prolylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. For example, it may promote collagen synthesis and tissue repair by activating pathways involved in extracellular matrix production .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Selected Peptides
| Compound Name | Sequence/Structure | Molecular Weight (Da) | Key Features |
|---|---|---|---|
| L-Histidyl-L-prolylglycylglycine | His-Pro-Gly-Gly | ~424.44* | Rigid proline, flexible glycine termini |
| Phenylpropionylglycine | N-(3-Phenylpropionyl)-glycine | 207.22 | Acylated glycine; urinary metabolite |
| L-Prolylglycyl-L-prolyl... | Pro-Gly-Pro-Ala-Lys-Phe-Ser-Leu | ~855.92† | Extended chain with charged residues |
| Histidylglycyl-α-Glutamyl... | His-Gly-Glu-Phe-Ala-Pro-Gly... | ~2200‡ | Long chain with metal-binding motifs |
*Calculated based on residue masses. †From . ‡Estimated from .
Key Observations :
- Chain Length : Shorter peptides like His-Pro-Gly-Gly may exhibit faster absorption but lower target specificity compared to longer chains (e.g., ’s 15-mer peptide) .
- Conformation : Proline-rich peptides (e.g., His-Pro-Gly-Gly) resist proteolytic degradation better than linear sequences, as seen in studies on proline-containing drug candidates .
- Functional Groups : Histidine’s imidazole group differentiates His-Pro-Gly-Gly from acylated glycines (e.g., Phenylpropionylglycine, ), which lack metal-binding capacity but are stable in acidic environments .
Table 2: Property Comparison
Insights :
- Stability : Proline’s rigidity in His-Pro-Gly-Gly may enhance stability in physiological conditions, similar to cyclic drug peptides analyzed via HPLC methods () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
